An In-Depth Technical Guide to DMT-2'-F-Bz-dA: Structure, Properties, and Applications in Oligonucleotide Synthesis
An In-Depth Technical Guide to DMT-2'-F-Bz-dA: Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-(2-cyanoethyl diisopropylphosphoramidite), commonly known as DMT-2'-F-Bz-dA. This critical reagent is a cornerstone in the chemical synthesis of modified oligonucleotides, particularly for therapeutic applications such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).
Chemical Structure and Properties
DMT-2'-F-Bz-dA is a chemically modified phosphoramidite derivative of deoxyadenosine. The key structural features include a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl, a benzoyl (Bz) group protecting the N6-amino group of the adenine base, a fluorine atom at the 2'-position of the deoxyribose sugar, and a phosphoramidite group at the 3'-position. This strategic combination of protecting groups and modifications facilitates its use in automated solid-phase oligonucleotide synthesis.
The 2'-fluoro modification is particularly significant as it imparts desirable properties to the resulting oligonucleotides, including increased thermal stability of duplexes with complementary RNA and enhanced resistance to nuclease degradation, thereby improving their in vivo efficacy and duration of action.
Table 1: Physicochemical Properties of DMT-2'-F-Bz-dA
| Property | Value |
| Full Chemical Name | N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-(2-cyanoethyl diisopropylphosphoramidite) |
| Synonyms | DMT-2'-F-Bz-dA phosphoramidite, 2'-Fluoro-dA(Bz) CEP |
| CAS Number | 136834-22-5 |
| Molecular Formula | C47H51FN7O7P[1] |
| Molecular Weight | 875.92 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% by HPLC and ≥99% by 31P-NMR |
| Storage Conditions | -20°C under an inert atmosphere |
| Solubility | Soluble in anhydrous acetonitrile |
Experimental Protocols
DMT-2'-F-Bz-dA is primarily utilized in solid-phase oligonucleotide synthesis using phosphoramidite chemistry. The following is a generalized experimental protocol for the incorporation of a 2'-F-Bz-dA monomer into a growing oligonucleotide chain on an automated DNA/RNA synthesizer.
General Protocol for Solid-Phase Oligonucleotide Synthesis
This process involves a cycle of four main chemical reactions for each monomer addition.
1. Detritylation:
-
Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Purpose: Removal of the acid-labile 5'-DMT protecting group from the solid-support-bound nucleoside (or the growing oligonucleotide chain) to free the 5'-hydroxyl group for the subsequent coupling reaction.
-
Procedure: The support is washed with the deblocking solution for a specified time, followed by washing with a neutral buffer and then anhydrous acetonitrile to prepare for the next step.
2. Coupling:
-
Reagents: DMT-2'-F-Bz-dA phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.45 M Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 2,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile).
-
Purpose: Formation of a phosphite triester linkage between the 5'-hydroxyl of the support-bound nucleoside and the 3'-phosphoramidite of the incoming DMT-2'-F-Bz-dA monomer.
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling time for 2'-fluoro phosphoramidites is typically longer than for standard DNA phosphoramidites (e.g., 3-5 minutes) to ensure high coupling efficiency.
3. Capping:
-
Reagents: Capping A (e.g., acetic anhydride in THF/pyridine or lutidine) and Capping B (e.g., N-methylimidazole in THF).
-
Purpose: To acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps and thus minimizing the formation of deletion-mutant oligonucleotides.
-
Procedure: The capping reagents are delivered to the synthesis column to permanently block the unreacted chains.
4. Oxidation:
-
Reagent: An oxidizing solution, typically iodine in a mixture of THF, pyridine, and water.
-
Purpose: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.
-
Procedure: The oxidizing solution is passed through the column. This step completes the addition of one nucleoside monomer.
The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent monomer until the desired oligonucleotide sequence is synthesized.
Post-Synthesis Cleavage and Deprotection
-
Cleavage from Support: After the final cycle, the oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Base Deprotection: The same ammoniacal solution is used to remove the benzoyl protecting group from the adenine bases and the cyanoethyl protecting group from the phosphate backbone. This is typically carried out by heating at a specific temperature (e.g., 55-65°C) for several hours.
-
Purification: The crude oligonucleotide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.
-
Final Detritylation (if synthesized DMT-on): If the synthesis is performed with the final DMT group left on for purification purposes ("DMT-on"), it is removed post-purification using an acidic solution.
Visualization of Experimental Workflow
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Applications in Drug Development
Oligonucleotides synthesized using DMT-2'-F-Bz-dA have shown significant promise in therapeutic applications. The incorporation of 2'-fluoro modifications enhances the drug-like properties of ASOs and siRNAs by:
-
Increasing Nuclease Resistance: The electronegative fluorine atom at the 2'-position provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases, leading to a longer half-life in vivo.
-
Enhancing Binding Affinity: The 2'-fluoro modification promotes a C3'-endo sugar pucker, which is characteristic of A-form helices. This pre-organization of the sugar conformation leads to a higher binding affinity (increased melting temperature, Tm) of the oligonucleotide to its target RNA.
-
Mediating RNase H Activity: In the context of ASOs, "gapmer" designs are often employed, where a central DNA-like region is flanked by modified wings (e.g., with 2'-fluoro modifications). This design allows for the recruitment of RNase H to the DNA-RNA hybrid, leading to the cleavage of the target mRNA, while the modified wings provide nuclease resistance and high affinity.
These properties make oligonucleotides containing 2'-fluoro-2'-deoxyadenosine valuable candidates for the development of therapies for a wide range of diseases, including genetic disorders, viral infections, and cancer.
Conclusion
DMT-2'-F-Bz-dA is a vital building block in the synthesis of modified oligonucleotides for therapeutic and research applications. Its unique chemical structure, particularly the 2'-fluoro modification, imparts crucial properties of nuclease resistance and high binding affinity to the resulting oligonucleotides. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers and drug developers working at the forefront of nucleic acid-based therapeutics. The continued use and further exploration of such modified nucleosides will undoubtedly pave the way for the next generation of oligonucleotide drugs.
